molecular formula C14H9F4N5O2S B2882123 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-difluorobenzenesulfonamide CAS No. 921061-32-7

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-difluorobenzenesulfonamide

Cat. No.: B2882123
CAS No.: 921061-32-7
M. Wt: 387.31
InChI Key: COCCDRJZPVYQPP-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -SO2NH2. Sulfonamides are known for their use in medicine, particularly as antibiotics .


Molecular Structure Analysis

The compound contains a tetrazole ring, which is a type of heterocyclic aromatic ring consisting of four nitrogen atoms and one carbon atom . It also contains a sulfonamide group and a benzene ring with two fluorine substitutions .


Chemical Reactions Analysis

The reactivity of such a compound would likely be influenced by the presence of the tetrazole ring, the sulfonamide group, and the fluorine substitutions on the benzene ring. Tetrazoles can participate in various reactions such as cycloadditions .


Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Factors such as the presence of the tetrazole ring and the fluorine substitutions could influence properties such as polarity, solubility, and stability .

Scientific Research Applications

Photodynamic Therapy Applications

The synthesis and characterization of new zinc phthalocyanine derivatives, which include sulfonamide groups, have shown promise for photodynamic therapy (PDT) applications. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them potential Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Research on mixed-ligand copper(II)-sulfonamide complexes has revealed their potential in anticancer activities. These complexes have been studied for their ability to bind to DNA, induce DNA cleavage, and exhibit genotoxicity and antiproliferative activity against human tumor cells in culture, primarily through apoptosis. The nature of the sulfonamide derivative significantly influences the biological activity of these complexes (González-Álvarez et al., 2013).

Antioxidant and Anti-HCV Agents

A series of novel celecoxib derivatives that include sulfonamide groups have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds, particularly N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, have shown potential therapeutic properties without causing significant tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).

Computational Studies and Molecular Docking

The synthesis and computational study of a new sulfonamide molecule, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, have provided insights into its structural and electronic properties. Molecular dynamics simulations and molecular docking studies have been conducted to explore the potential interactions of this molecule with proteins, suggesting its applicability in various biochemical contexts (Murthy et al., 2018).

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. Direct contact, inhalation, or ingestion could be harmful . Always refer to the material safety data sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

The potential applications and future directions for research would depend on the properties of the specific compound. Sulfonamides and tetrazoles have found use in various fields, including medicine and materials science .

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4N5O2S/c15-8-1-3-11(17)13(5-8)26(24,25)19-7-14-20-21-22-23(14)9-2-4-10(16)12(18)6-9/h1-6,19H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCCDRJZPVYQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=NN=N2)CNS(=O)(=O)C3=C(C=CC(=C3)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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